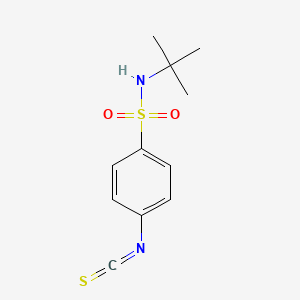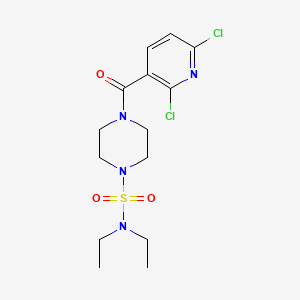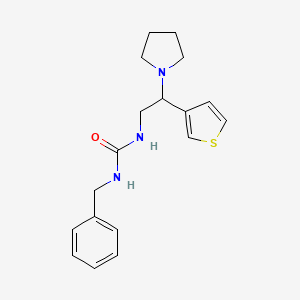
1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antiviral and Anticandidal Activities
This compound is utilized as a precursor in the synthesis of heterocyclic compounds demonstrating antiviral activities. For instance, compounds derived from it have shown efficacy against HSV1 and HAV-MBB, highlighting their potential in treating viral infections (Attaby et al., 2006). Additionally, some derivatives have exhibited potent anticandidal activities, offering a promising avenue for developing new antifungal agents with minimal cytotoxic effects (Kaplancıklı et al., 2014).
Antimicrobial and Antibacterial Efficacy
Research has also focused on synthesizing novel Schiff bases using this compound, which have been shown to possess significant antimicrobial activity. These findings are pivotal for the development of new antibacterial agents to combat resistant strains of bacteria (Puthran et al., 2019). Furthermore, new pyrazoline derivatives bearing benzimidazole and pyrazoline motifs have been synthesized, demonstrating substantial antimicrobial efficacy against various bacterial and fungal strains (Desai et al., 2017).
Anticancer Potential
Several studies have explored the anticancer potential of derivatives synthesized from 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Compounds have been synthesized that exhibit promising anti-breast cancer activities, demonstrating the compound's utility as a building block in cancer research (Mahmoud et al., 2021). Furthermore, novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown significant anti-tumor activities against hepatocellular carcinoma cell lines, indicating their potential in cancer therapy (Gomha et al., 2016).
特性
IUPAC Name |
1-(3-thiophen-2-yl-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-9(16)15-12(13-3-2-5-18-13)7-11(14-15)10-4-6-17-8-10/h2-6,8,12H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVHDPSTORAQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2607473.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)
![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)
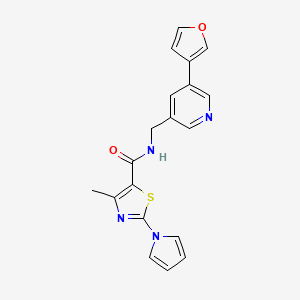
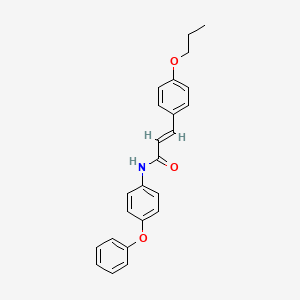

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2607486.png)

